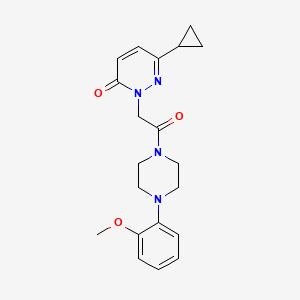
6-cyclopropyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or function if it is known.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reagents used, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. It would include information about the types of bonds present (covalent, ionic, etc.), the geometry of the molecule, and any notable structural features.Chemical Reactions Analysis
This would involve a detailed examination of the chemical reactions that the compound undergoes. It would include the reactants and products of each reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a detailed examination of the compound’s physical and chemical properties. It would include information about the compound’s melting point, boiling point, solubility, density, and other relevant properties.科学的研究の応用
Synthesis and Potential Therapeutic Effects
A study highlighted the synthesis of new pyridazinone derivatives, including compounds similar to the specified chemical, which were evaluated for their analgesic and anti-inflammatory activities. These compounds did not exhibit gastric ulcerogenic effects compared to reference nonsteroidal anti-inflammatory drugs, suggesting their potential as safer therapeutic agents (Şahina et al., 2004).
Another research effort synthesized various 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, aiming to identify compounds with anti-inflammatory and analgesic properties. The study found several candidates showing promising activities with minimal side effects, indicating the potential of these compounds in treating inflammation and pain (Sharma & Bansal, 2016).
Antimicrobial and Antituberculosis Activities
Research on fluoroquinolone-based 4-thiazolidinones derived from similar compounds demonstrated significant antifungal and antibacterial activities. These findings suggest the role of these compounds in developing new antimicrobial agents (Patel & Patel, 2010).
A study on pyrazinamide Mannich bases, incorporating elements from the specified chemical structure, showed potent antitubercular properties in vitro and in vivo against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Sriram, Yogeeswari, & Reddy, 2006).
Anticancer Properties
- The synthesis of novel 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives was reported, with some compounds showing cytotoxicity against various human cancer cell lines. This suggests the utility of such compounds in cancer research and potential therapy (Murty et al., 2011).
Safety And Hazards
This would involve a detailed examination of the compound’s safety and hazards. It would include information about the compound’s toxicity, flammability, reactivity, and any precautions that need to be taken when handling the compound.
将来の方向性
This would involve a discussion of potential future research directions for the compound. It could include potential applications, unanswered questions about the compound, or suggestions for further studies.
I hope this general approach helps! If you have any specific questions about any of these topics, feel free to ask!
特性
IUPAC Name |
6-cyclopropyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)22-10-12-23(13-11-22)20(26)14-24-19(25)9-8-16(21-24)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSKBKNNICVZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

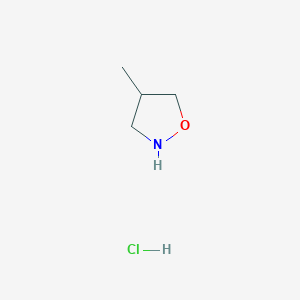
![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)
![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)
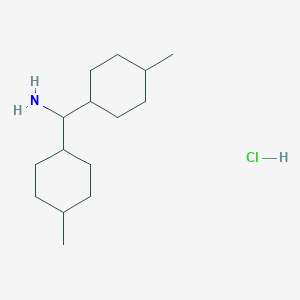
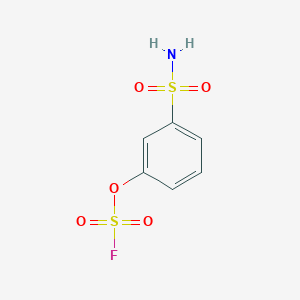
![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)
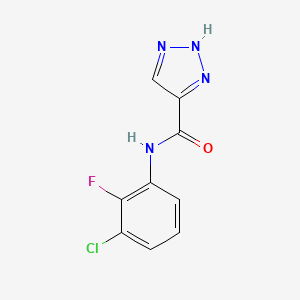
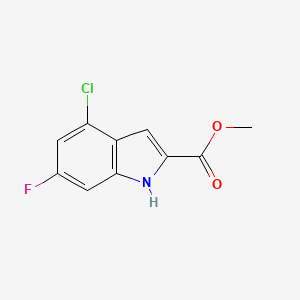
![2-benzoyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2808931.png)
![4-Methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2808932.png)
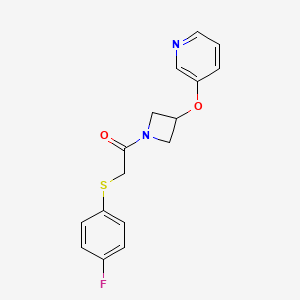
![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)
![3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2808938.png)